Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate
Description
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate is a nitro-substituted isoxazole derivative featuring a fused benzoisoxazole core, an ester group at position 3, and a nitro group at position 2. The nitro group enhances electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-nitro-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-2-16-10(13)9-8-6(12(14)15)4-3-5-7(8)17-11-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPCAQEIOSKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=CC=CC(=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways Overview
The synthesis generally involves two key phases:
- Formation of the isoxazole core
- Esterification to yield the ethyl ester derivative
The primary routes include cyclization of suitable precursors such as hydroxamic acids, nitriles, or oxime derivatives, followed by nitration and esterification.
Preparation of Isoxazole Core
a. Cyclization of Hydroxamic Acid Derivatives
According to patent EP0562382B1, a typical method involves reacting hydroxamic acid chlorides with appropriate carbonyl compounds under inert conditions, followed by cyclization to form the isoxazole ring. The process includes:
| Step | Reagents & Conditions | Key Notes |
|---|---|---|
| 1. Hydroxamic acid chloride synthesis | Hydroxamic acid chloride + inert solvent | Stirred for 3 hours at room temperature |
| 2. Cyclization | Heating or reflux | Promotes ring closure to form isoxazole |
b. Cyclization of Oxime Derivatives
Patent EP0957097A1 describes synthesizing 3-isoxazolecarboxylic acid via cyclization of ethoxy-oxobutyl derivatives with hydroxylamine hydrochloride, followed by acid hydrolysis. The process involves:
- Reaction of ethoxy-oxobutyl derivatives with hydroxylamine in ethanol
- Acidification and extraction with ethyl acetate
- Purification through recrystallization
Nitration and Functionalization
The nitration step introduces the nitro group at the 4-position of the benzene ring, often achieved via electrophilic aromatic substitution using nitric acid or nitrating mixtures under controlled conditions. For example, nitration of benzo[d]isoxazole derivatives yields the desired nitro-substituted compounds.
Esterification and Final Functionalization
The esterification to produce Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate involves:
- Reaction of the carboxylic acid intermediate with ethanol in the presence of acid catalysts such as sulfuric acid or using diazo compounds
- Alternatively, direct esterification of the acid with ethanol under reflux with azeotropic removal of water
Patent EP0562382B1 notes that esterification can be achieved by refluxing the acid with ethanol and catalytic sulfuric acid, followed by purification.
Research Findings and Data
Research indicates that the yields and purity of the final product depend heavily on reaction conditions, especially temperature, solvent choice, and purification methods. For example, the synthesis of ethyl isoxazole-3-carboxylate reported yields of approximately 76-85% with melting points around 113-152°C, depending on the specific route and purification method.
Notes and Considerations
- Reaction Control: Precise temperature control during nitration and cyclization steps is critical to prevent side reactions.
- Purification: Recrystallization from ethanol or ethyl acetate is standard to achieve high purity.
- Impurities: By-products such as isomeric impurities or over-nitrated derivatives can be minimized through optimized reaction conditions.
- Environmental Factors: Use of inert atmospheres (nitrogen) and dry solvents enhances yield and purity.
Research Findings Summary
- The cyclization of hydroxamic acids or oxime derivatives remains the most common approach.
- Esterification is straightforward but requires careful removal of residual acids and impurities.
- Yields generally range from 70% to 85%, with high purity achievable through recrystallization.
- The choice of starting material and reaction conditions significantly influences the purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of ethyl 4-aminobenzo[d]isoxazole-3-carboxylate.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate is extensively used in scientific research due to its versatile properties. It is valuable in synthesizing novel materials for drug development, agrochemicals, and material science. In chemistry, it serves as a building block for creating complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical studies. In industry, it is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, making it useful in drug development and biochemical research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 4 or 5 of the isoxazole or benzoisoxazole core:
| Compound Name | Substituent(s) | Key Structural Features |
|---|---|---|
| Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate | 4-NO₂, 3-COOEt | Electron-withdrawing nitro group; fused ring |
| Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate | 4-OCH₃, 3-COOEt | Electron-donating methoxy group; fused ring |
| Ethyl benzo[d]isoxazole-3-carboxylate | No substituent, 3-COOEt | Unsubstituted fused ring; baseline activity |
| Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate | 5-(3-MeC₆H₄), 3-COOEt | Aryl substituent; non-fused isoxazole |
| Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate | 5-(4-COOEtC₆H₄), 3-COOEt | Dual ester groups; extended conjugation |
- Nitro vs.
- Fused vs. Non-Fused Systems: Fused benzoisoxazole derivatives exhibit enhanced planarity and π-stacking capacity compared to non-fused analogs like ethyl 5-phenylisoxazole-3-carboxylate .
Physicochemical Properties
- Spectroscopic Data: ¹H NMR: Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate shows aromatic protons at δ 7.65–7.27 ppm and a methyl group at δ 2.43 ppm . Nitro-substituted analogs would likely exhibit downfield shifts due to deshielding effects. HRMS: Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate has an exact mass of 301.0858 Da , while nitro derivatives may exhibit higher molecular weights (~290–320 Da).
Thermal Stability : Methoxy-substituted analogs (e.g., ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate) may exhibit lower melting points than nitro derivatives due to reduced intermolecular dipole interactions .
Stability and Reactivity
- Hydrolytic Stability : The ester group in nitro-substituted derivatives may hydrolyze faster than in methoxy analogs due to increased electrophilicity at the carbonyl carbon.
- Photochemical Reactivity : Isoxazoles with extended conjugation (e.g., dual ester derivatives) undergo photoisomerization, a property exploited in continuous-flow synthesis .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Nitro groups enhance binding to enzymes with cationic active sites but may reduce solubility.
- Aryl Substituents : Bulky groups (e.g., 3,4-dimethoxyphenyl) improve lipophilicity and membrane permeability but can sterically hinder target engagement .
- Dual Functionalization : Compounds with both ester and carboxy groups (e.g., ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate) show tunable acidity and solubility .
Biological Activity
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, chemical properties, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of a nitro group at the 4-position enhances its reactivity and biological interactions.
- Molecular Formula : C10H9N2O4
- Molecular Weight : 219.19 g/mol
The biological activity of this compound primarily arises from its ability to interact with various molecular targets:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates, which may interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease processes, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, effective against various bacterial strains.
- Anticancer Potential : Investigations have indicated that it may inhibit tumor cell proliferation, although detailed case studies are required to elucidate the mechanisms involved.
- Neuropharmacological Effects : The compound's interaction with GABA receptors has been explored, suggesting potential anxiolytic or sedative effects .
Research Findings and Case Studies
Several studies have been conducted to explore the biological activity of this compound:
Comparison with Similar Compounds
This compound can be compared to other isoxazole derivatives:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate | Amino group instead of nitro group | Different biological activity profile |
| Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate | Nitro group at position 6 | Varies in reactivity and biological effects |
The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate, and how do reaction conditions optimize yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of nitro-substituted precursors with hydroxylamine derivatives and subsequent esterification. Key steps include:
- Condensation of nitrobenzoyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., sodium ethoxide) to form the isoxazole ring .
- Esterification using ethyl chloroformate or ethanol in the presence of acid catalysts .
- Critical Conditions :
- Temperature control (60–80°C) to prevent side reactions .
- Solvent selection (e.g., ethanol or DMF) to enhance solubility and reaction efficiency .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to verify substituent positions and ester functionality. Key signals include the ethyl ester quartet (~4.3 ppm) and nitro group deshielding effects on aromatic protons .
- X-ray Crystallography : Resolves bond lengths (e.g., C–O = 1.36 Å, C–N = 1.29 Å) and dihedral angles to confirm the planar isoxazole ring and nitro group orientation .
- Mass Spectrometry (HRMS) : Molecular ion peak ([M+H]) matches theoretical mass (e.g., 262.06 g/mol) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
- Experimental Strategies :
- Orthogonal Assays : Use enzyme inhibition assays (e.g., fluorescence-based) alongside cellular viability tests to distinguish direct target effects from off-target toxicity .
- Dose-Response Studies : Establish EC values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency across studies .
- Structural Analog Comparison : Evaluate halogen-substituted analogs (e.g., 4-chloro vs. 4-bromo derivatives) to isolate the nitro group’s role in activity .
Q. What computational tools predict the binding interactions of this compound with biological targets like HIF-1α?
- Approaches :
- Molecular Docking : Software like AutoDock Vina simulates binding to HIF-1α’s PAS-B domain, identifying key residues (e.g., Asn-855) for hydrogen bonding with the nitro group .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ constants of substituents) with inhibitory activity to guide derivative design .
Q. How does the 4-nitro substituent influence the electronic and reactivity profile of the benzo[d]isoxazole core?
- Experimental Evidence :
- Electron-Withdrawing Effect : The nitro group reduces electron density at the 3-position, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions) .
- Reactivity in Substitution Reactions : Nitro-directed electrophilic substitution (e.g., bromination) occurs at the 5-position, confirmed by H NMR shifts .
- Comparative Studies : Nitro-substituted derivatives exhibit 2–3× higher oxidative stability than methoxy analogs, as shown by TGA/DSC analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
